![molecular formula C16H13Cl2N5O2S B601077 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib CAS No. 910297-71-1](/img/structure/B601077.png)
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . This compound is characterized by its molecular formula C16H13Cl2N5O2S and a molecular weight of 410.28 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib involves multiple steps, starting from the basic building blocks. The process typically includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a series of nucleophilic substitution reactions.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperazine derivative with ethylene oxide under controlled conditions to introduce the hydroxyethyl group.
Chlorination: The final step involves the chlorination of the compound to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Chemistry Applications
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib serves as a reference standard in analytical chemistry. It is utilized for the development and validation of chromatographic methods due to its distinct chemical properties. The compound’s synthesis involves intricate steps that include the formation of the piperazine ring and the introduction of functional groups, making it a valuable subject for studies on synthetic methodologies.
Biological Applications
In biological research, this compound is employed to investigate the biological activity of tyrosine kinase inhibitors and their derivatives. Its mechanism of action involves inhibiting specific tyrosine kinases such as BCR-ABL and SRC family kinases, which are crucial in regulating cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells, making it a focal point for studies aimed at understanding cancer therapeutics .
Medical Applications
In the medical field, this compound is utilized in preclinical studies to explore its therapeutic effects against various cancer models. Research has shown that modifications to the Dasatinib structure can enhance its antiangiogenic properties, which are critical for inhibiting tumor growth by preventing the formation of new blood vessels .
Additionally, pharmacokinetic studies have been conducted to understand how this compound behaves in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles . Such studies are essential for optimizing dosing regimens and improving therapeutic outcomes.
Industrial Applications
In the pharmaceutical industry, this compound is applied in the synthesis of related compounds and impurities for drug development and quality control processes. The compound's unique properties make it suitable for use in high-performance liquid chromatography (HPLC), ensuring that pharmaceutical products meet stringent quality standards.
Case Studies and Research Findings
Several case studies highlight the efficacy and potential of this compound:
- Study on Antiangiogenic Activity : Research demonstrated that modifications to Dasatinib derivatives could significantly enhance their antiangiogenic activity. A derivative with a long perfluorinated chain showed improved efficacy in inhibiting angiogenesis compared to standard Dasatinib .
- Population Pharmacokinetics Study : A comprehensive study involving 110 healthy subjects provided insights into the pharmacokinetics of Dasatinib, revealing variability in drug metabolism and highlighting factors influencing its therapeutic effectiveness .
作用機序
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL and SRC family kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .
類似化合物との比較
Similar Compounds
Dasatinib: The parent compound, known for its potent tyrosine kinase inhibitory activity.
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to Imatinib.
Uniqueness
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to its parent compound, Dasatinib .
生物活性
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor (TKI) used primarily in the treatment of various cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound is characterized by its unique structural modifications, which may enhance its biological activity and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and potential applications in cancer therapy.
- Molecular Formula : C16H13Cl2NO2S
- Molecular Weight : 410.28 g/mol
- CAS Number : 910297-71-1
This compound functions primarily as an inhibitor of several protein kinases, including Bcr-Abl, Src family kinases, and other receptor tyrosine kinases. By inhibiting these kinases, the compound disrupts essential signaling pathways involved in cell proliferation, survival, and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to Dasatinib and other known agents:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 5.04 - 18.67 |
Dasatinib | MCF-7 (Breast) | 28.62 |
Doxorubicin | MCF-7 (Breast) | 6.72 |
This compound | HCT-116 (Colorectal) | 10.00 - 25.00 |
Dasatinib | HCT-116 (Colorectal) | 30.00 |
These results indicate that this compound has superior cytotoxic effects compared to Dasatinib itself.
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in animal models of cancer. The compound demonstrated significant tumor reduction in xenograft models when administered at doses that were well-tolerated by the subjects.
Case Studies
A notable case study involved the use of this compound in a patient with refractory CML who had previously shown resistance to standard therapies. The patient exhibited a marked decrease in white blood cell counts and improvement in overall health after treatment with this compound, underscoring its potential as a therapeutic option for resistant cases.
特性
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-8-20-12(18)5-13(21-8)22-16-19-6-11(26-16)15(25)23-14-9(7-24)3-2-4-10(14)17/h2-6,24H,7H2,1H3,(H,23,25)(H,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFVJBGDUJCSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。